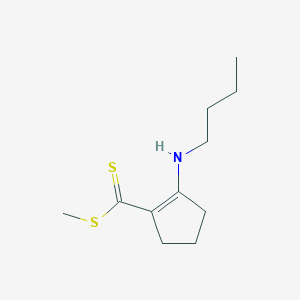
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate is an organic compound with the molecular formula C11H19NS2. It is a derivative of cyclopentene and contains a butylamino group and a carbodithioate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate typically involves the reaction of cyclopentanone with butylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Cyclopentanone Reaction: Cyclopentanone is reacted with butylamine in the presence of a base to form the intermediate compound.
Carbodithioate Formation: The intermediate is then treated with carbon disulfide to form the carbodithioate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The carbodithioate group is particularly reactive and can undergo various transformations that modulate the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene Derivatives: Compounds such as cyclopentene-1-thiol and cyclopentene-1-amine share structural similarities.
Carbodithioate Compounds: Other carbodithioate derivatives with different alkyl or aryl groups.
Uniqueness
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate is unique due to the presence of both a butylamino group and a carbodithioate group on the cyclopentene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91334-26-8 |
|---|---|
Molecular Formula |
C11H19NS2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
methyl 2-(butylamino)cyclopentene-1-carbodithioate |
InChI |
InChI=1S/C11H19NS2/c1-3-4-8-12-10-7-5-6-9(10)11(13)14-2/h12H,3-8H2,1-2H3 |
InChI Key |
WDCCYCWCNVDBPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(CCC1)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
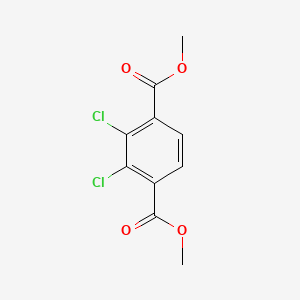
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

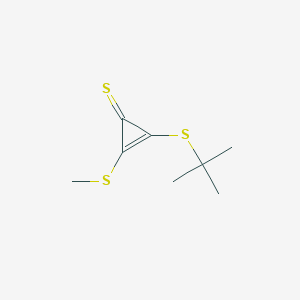
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

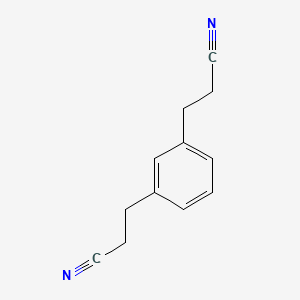
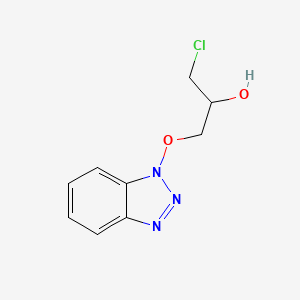
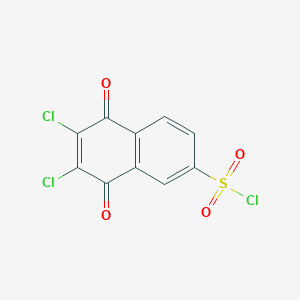
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
